molecular formula C16H18FNO4S B2962228 N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide CAS No. 667911-87-7

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2962228
CAS No.: 667911-87-7
M. Wt: 339.38
InChI Key: ZNLLOQNFENSFBW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a 3,4-dimethoxyphenethyl group attached to a 2-fluorobenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the sulfonamide group.

    2-Fluorobenzenesulfonamide: A simpler sulfonamide without the 3,4-dimethoxyphenethyl group.

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-fluorobenzenesulfonamide is unique due to the combination of the 3,4-dimethoxyphenethyl group and the 2-fluorobenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-21-14-8-7-12(11-15(14)22-2)9-10-18-23(19,20)16-6-4-3-5-13(16)17/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLLOQNFENSFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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